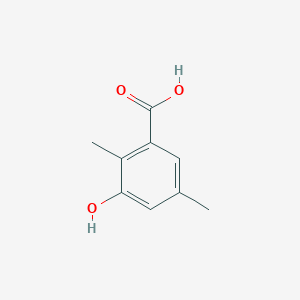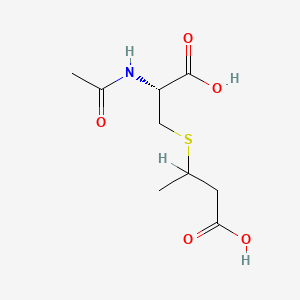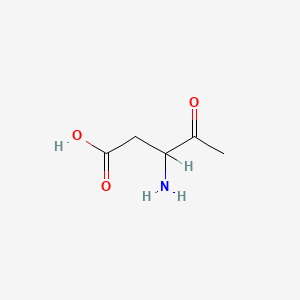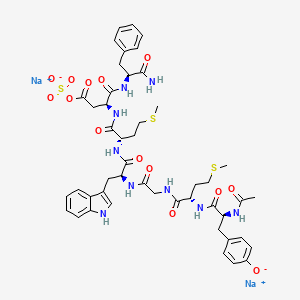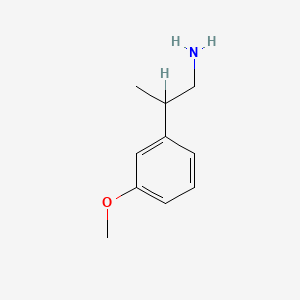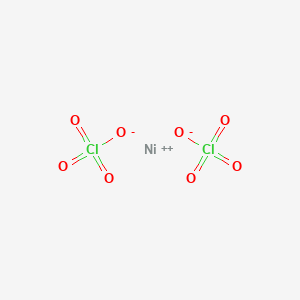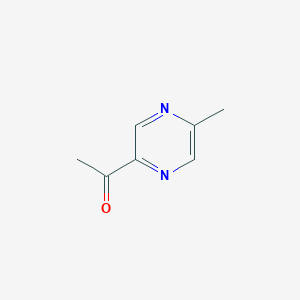
3-Chloro-2-fluoro-5-methylpyridine
Overview
Description
3-Chloro-2-fluoro-5-methylpyridine is a halogenated pyridine derivative. It is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-methylpyridine .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular weight of this compound is 145.56 . Its IUPAC name is this compound and its InChI code is 1S/C6H5ClFN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 .Scientific Research Applications
Synthesis of Novel Compounds
3-Chloro-2-fluoro-5-methylpyridine is used in the synthesis of various novel compounds. For instance, it has been used in the functionalization of pyridinylmethyl, as demonstrated in the synthesis of 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), an agent enhancing acetylcholine release (Pesti et al., 2000). This compound is a candidate for cognitive enhancement drugs, showcasing the potential of this compound in medicinal chemistry.
Intermediate in Medicines and Pesticides
This compound serves as an important intermediate in the production of various medicines and pesticides. The study of 2-Chloro-5-trichloromethylpyridine, which is closely related to this compound, emphasizes its significance in the synthesis of these products. Techniques like extraction, distillation, and column chromatography have been employed to purify products derived from it, indicating its utility in pharmaceutical and agrochemical industries (Su Li, 2005).
Nucleophilic Substitution Studies
Research has also been conducted on the reactivity of halide substituents in pyridines, including this compound, toward sodium ethoxide. This study provides insights into the factors governing the rates of nucleophilic aromatic substitutions, which are critical in organic synthesis and chemical reactions (Schlosser & Rausis, 2005).
Role in Organic Synthesis
The compound also finds use in organic synthesis processes. An example is the synthesis of halogen-rich intermediates like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, which are valuable building blocks in medicinal chemistry. This highlights the versatility of this compound derivatives in creating compounds with desired functionalities for further chemical manipulations (Wu et al., 2022).
Mechanism of Action
Target of Action
3-Chloro-2-fluoro-5-methylpyridine is a halogenated pyridine derivative and a fluorinated building block Fluoropyridines, in general, have been used in the synthesis of various pharmaceutical and agrochemical compounds . The specific targets would depend on the final compound that incorporates the this compound moiety.
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This property can influence their interaction with targets.
Biochemical Pathways
It’s known that fluoropyridines are used in the synthesis of various compounds with biological activity . The affected pathways would depend on the specific compound that incorporates the this compound moiety.
Pharmacokinetics
A related compound, 2-chloro-3-fluoro-5-methylpyridine, has been reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties could potentially influence the bioavailability of the compound.
Result of Action
It’s known that fluoropyridines are used in the synthesis of various compounds with biological activity . The specific effects would depend on the specific compound that incorporates the this compound moiety.
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity. For instance, it’s known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues . This property can influence their stability in different environments.
Biochemical Analysis
Biochemical Properties
3-Chloro-2-fluoro-5-methylpyridine plays a crucial role in biochemical reactions, particularly as an intermediate in the synthesis of kinase inhibitors. It interacts with enzymes such as p38α mitogen-activated protein kinase, which is involved in the modulation of cellular processes like the release of pro-inflammatory cytokines . The compound’s interaction with p38α mitogen-activated protein kinase is characterized by its ability to inhibit the enzyme’s activity, thereby reducing the production of cytokines like tumor necrosis factor-α and interleukin-1β .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of p38α mitogen-activated protein kinase by this compound leads to altered cell signaling, which can impact processes such as inflammation and apoptosis . Additionally, this compound has been shown to affect gene expression by modulating the transcription of genes involved in inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of p38α mitogen-activated protein kinase by binding to the enzyme’s active site, thereby preventing its phosphorylation and subsequent activation . This inhibition results in decreased production of pro-inflammatory cytokines and reduced inflammatory responses . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its anti-inflammatory properties . Degradation products may also form over time, potentially altering its efficacy and safety profile .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits p38α mitogen-activated protein kinase and reduces inflammation without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites involved in inflammatory responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity and ability to cross cell membranes . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .
Properties
IUPAC Name |
3-chloro-2-fluoro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBBHQSOSMAMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650527 | |
| Record name | 3-Chloro-2-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031929-23-3 | |
| Record name | 3-Chloro-2-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide](/img/structure/B1593357.png)
